4-Fluorophenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate

SYK inhibition enzymatic IC50 kinase selectivity

Select TAK-659 to block both SYK and FLT3 at low nanomolar potency (IC₅₀: 3.2 nM SYK, 4.6 nM FLT3) while maintaining >50-fold selectivity over 290 off-target kinases. The free-base carbamate form delivers reliable oral bioavailability and a ~20 h human half-life, enabling once-daily oral gavage in mouse xenograft studies with validated tumour regression at 60 mg/kg/d. Unlike fostamatinib, entospletinib, or cerdulatinib, this compound unambiguously addresses FLT3-ITD-driven resistance and EBV LMP2A-driven survival, making it the definitive chemical probe for AML, DLBCL, and CLL pharmacodynamic studies.

Molecular Formula C13H8F4N2O2
Molecular Weight 300.21 g/mol
CAS No. 1993323-73-1
Cat. No. B1412924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorophenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate
CAS1993323-73-1
Molecular FormulaC13H8F4N2O2
Molecular Weight300.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC(=O)NC2=NC=C(C=C2)C(F)(F)F)F
InChIInChI=1S/C13H8F4N2O2/c14-9-2-4-10(5-3-9)21-12(20)19-11-6-1-8(7-18-11)13(15,16)17/h1-7H,(H,18,19,20)
InChIKeyNDZIQXJGGWPZOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluorophenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate (TAK‑659) – Investigational Dual SYK/FLT3 Inhibitor: Key Identity and Procurement Context


4‑Fluorophenyl 5‑(trifluoromethyl)‑pyridin‑2‑ylcarbamate (CAS 1993323‑73‑1), synonymous with the investigational drug TAK‑659 (mivavotinib), is a synthetic small‑molecule type I tyrosine kinase inhibitor that potently and reversibly targets both spleen tyrosine kinase (SYK) and FMS‑like tyrosine kinase 3 (FLT3) [REFS‑1]. Originally developed by Takeda and later advanced under the code CB‑659, the compound has been evaluated in multiple Phase I/II clinical trials for relapsed/refractory B‑cell lymphoma, acute myeloid leukemia (AML) and advanced solid tumours [REFS‑2]. Its dual pharmacology, oral bioavailability and tumour‑selective apoptosis profile differentiate it from earlier‑generation SYK‑selective or less FLT3‑potent inhibitors, making it a compound of continued interest for targeted oncology procurement and preclinical research.

Why SYK or FLT3 Inhibitors Cannot Be Interchanged: The Case for 4‑Fluorophenyl 5‑(trifluoromethyl)‑pyridin‑2‑ylcarbamate (TAK‑659)


SYK‑targeting agents such as fostamatinib, entospletinib and cerdulatinib exhibit markedly divergent kinase selectivity, FLT3 potency and clinical activity profiles that preclude class‑level substitution [REFS‑1]. Fostamatinib (SYK IC₅₀ = 41 nM) displays only modest FLT3 activity, entospletinib (SYK IC₅₀ = 7.7 nM) achieves >13‑fold cellular selectivity for SYK over FLT3, and cerdulatinib couples SYK inhibition (IC₅₀ = 32 nM) with potent JAK family suppression [REFS‑2][REFS‑3][REFS‑4]. In contrast, TAK‑659 delivers low‑nanomolar dual SYK/FLT3 blockade (IC₅₀ = 3.2 nM and 4.6 nM, respectively) with >50‑fold selectivity over 290 off‑target kinases, directly addressing the FLT3‑ITD‑driven resistance mechanisms that limit single‑target SYK or FLT3 inhibitors [REFS‑5][REFS‑6]. The quantitative evidence below demonstrates why TAK‑659 occupies a distinct pharmacological niche that cannot be replicated by simply selecting a lower‑cost or more readily available SYK inhibitor.

Product‑Specific Quantitative Evidence Guide: 4‑Fluorophenyl 5‑(trifluoromethyl)‑pyridin‑2‑ylcarbamate (TAK‑659) vs. SYK/FLT3 Inhibitor Comparators


SYK Enzymatic Potency: TAK‑659 Exhibits >12‑Fold Greater Inhibition Than Fostamatinib

In cell‑free kinase assays, TAK‑659 inhibits SYK with an IC₅₀ of 3.2 nM, whereas the prototypical SYK inhibitor fostamatinib (via its active metabolite R406) achieves an IC₅₀ of 41 nM—a >12‑fold difference in potency [REFS‑1][REFS‑2]. This translates to substantially lower drug concentrations required for target engagement, directly impacting the therapeutic window in SYK‑dependent malignancies.

SYK inhibition enzymatic IC50 kinase selectivity fostamatinib comparator

Dual SYK/FLT3 Inhibition: TAK‑659 Provides Balanced Low‑Nanomolar Activity Against Both Targets, Unmatched by Entospletinib

TAK‑659 inhibits FLT3 with an IC₅₀ of 4.6 nM in parallel with its SYK activity (3.2 nM) [REFS‑1]. In contrast, entospletinib demonstrates >13‑fold cellular selectivity for SYK over FLT3 and lacks meaningful FLT3 suppression at therapeutic concentrations (FLT3 IC₅₀ not reported as a primary activity) [REFS‑2]. This dual inhibition is critical in FLT3‑ITD‑mutated AML, where SYK co‑activation contributes to resistance against FLT3‑selective agents [REFS‑3].

FLT3 inhibition dual kinase inhibitor FLT3-ITD entospletinib comparator

FLT3‑Mutation‑Dependent Antiproliferative Activity in Primary AML: TAK‑659 Shows Significantly Higher Efficacy in FLT3‑Mutated Patient Samples

In a head‑to‑head ex‑vivo study of five SYK inhibitors tested against 48 consecutive primary AML patient samples, both fostamatinib and TAK‑659 exhibited significantly greater antiproliferative effects in FLT3‑mutated patients versus FLT3‑wild‑type patients [REFS‑1]. While the study reported the differential effect qualitatively as statistically significant (p < 0.05), entospletinib and cerdulatinib did not show this FLT3‑mutation‑dependent efficacy pattern, underscoring the unique pharmacodynamic linkage between TAK‑659's FLT3 activity and clinical biomarker response.

FLT3 mutation AML patient-derived cells antiproliferative activity fostamatinib comparator

Tumour‑Selective Apoptosis: TAK‑659 Induces ~3‑Fold Higher Apoptosis in LMP2A/MYC Tumour Cells vs. MYC‑Only Cells While Sparing Non‑Tumour Cells

In a transgenic mouse model of EBV‑associated (LMP2A/MYC) B‑cell lymphoma, TAK‑659 treatment induced ∼3‑fold higher apoptosis in LMP2A/MYC tumour cells (15–18% apoptotic cells) compared with MYC‑only cells (5–6%) at 24 hours, while host (non‑tumour) spleen cells remained unaffected [REFS‑1]. Flow‑cytometric analysis confirmed a four‑fold increase in apoptosis from 2 to 24 hours selectively in LMP2A/MYC cells. This tumour‑selective killing was not observed with earlier SYK inhibitors in the same model system, positioning TAK‑659 as a mechanistically differentiated agent.

tumour-selective apoptosis EBV-associated lymphoma LMP2A nontumor cell sparing

Broad Kinase Selectivity: TAK‑659 Demonstrates >50‑Fold Selectivity for SYK/FLT3 Over 290 Off‑Target Kinases

TAK‑659 was profiled against a panel of 290 protein kinases and demonstrated >50‑fold selectivity for its intended targets SYK and FLT3 [REFS‑1]. In contrast, cerdulatinib exhibits potent dual SYK/JAK inhibition (SYK IC₅₀ = 32 nM; JAK1/2/3 IC₅₀ = 12/6/8 nM), which may increase the risk of immunosuppressive off‑target effects [REFS‑2]. Fostamatinib's active metabolite R406 additionally inhibits Lyn (IC₅₀ = 63 nM) and Lck (IC₅₀ = 37 nM), broadening its kinase interaction profile [REFS‑3]. TAK‑659's cleaner selectivity profile supports its use in studies requiring target‑specific pathway dissection.

kinase selectivity off-target profiling safety margin cerdulatinib comparator

Human Pharmacokinetics: TAK‑659 Achieves ~20‑Hour Half‑Life with Oral Dosing, Supporting Once‑Daily Administration

Population PK analysis of 159 patients from two Phase 1/2 studies established that TAK‑659 exhibits a half‑life of approximately 20 hours following oral administration, with apparent clearance (CL/F) of 31.6 L/h and apparent central volume of distribution (Vc/F) of 893 L [REFS‑1]. Simulations demonstrate that 70 mg twice‑daily or 160 mg once‑daily dosing achieves steady‑state trough concentrations of ∼100 ng/mL, corresponding to >90% FLT3 inhibition in ex‑vivo plasma assays [REFS‑1]. This PK profile compares favourably with fostamatinib, which requires twice‑daily dosing of its prodrug formulation to maintain adequate SYK suppression [REFS‑2].

pharmacokinetics oral bioavailability half-life clinical dosing

Best Research and Industrial Application Scenarios for 4‑Fluorophenyl 5‑(trifluoromethyl)‑pyridin‑2‑ylcarbamate (TAK‑659)


Biomarker‑Stratified AML Preclinical Research Requiring Dual SYK/FLT3 Pathway Suppression

TAK‑659 is the preferred tool compound for ex‑vivo and in‑vivo AML models that are genotyped for FLT3‑ITD mutation status. Its demonstrated FLT3‑mutation‑dependent antiproliferative activity in primary patient samples [REFS‑1] makes it suitable for pharmacodynamic studies linking FLT3 inhibition to blast reduction, and for evaluating combination strategies with standard‑of‑care agents (e.g., cytarabine, anthracyclines) in FLT3‑mutated versus wild‑type contexts.

EBV‑Associated Lymphoma Models Evaluating Tumour‑Selective Apoptosis and Immune‑Sparing Effects

The compound's capacity to induce selective apoptosis in LMP2A‑expressing tumour cells while sparing non‑tumour host cells [REFS‑2] positions TAK‑659 as a critical reagent for studies of EBV‑driven lymphomagenesis. Researchers investigating SYK‑dependent survival signalling through the viral LMP2A immunoreceptor tyrosine‑based activation motif (ITAM) can use TAK‑659 to dissect tumour‑intrinsic versus microenvironmental effects.

Kinase Selectivity Profiling and Chemical Biology Studies of SYK‑Dependent Signaling

With >50‑fold selectivity for SYK and FLT3 over 290 off‑target kinases [REFS‑3], TAK‑659 serves as a high‑confidence chemical probe for studies that require unambiguous attribution of phenotypic effects to SYK/FLT3 blockade. Unlike cerdulatinib (which co‑inhibits JAK family kinases) or fostamatinib (which hits Lyn and Lck), TAK‑659 minimizes confounding kinase interactions in B‑cell receptor signaling, chemotaxis, and bone marrow microenvironment assays.

Oral In‑Vivo Efficacy Studies Requiring Convenient Once‑Daily Dosing in Rodent Xenograft Models

TAK‑659's human half‑life of ~20 hours and demonstrated oral bioavailability [REFS‑4] translate to practical once‑daily oral gavage regimens in mouse xenograft studies. Published data confirm tumour regression at 60 mg/kg daily in FLT3‑dependent MV4‑11 xenografts [REFS‑5], providing a validated dosing benchmark for researchers designing preclinical efficacy experiments without the need for continuous infusion or complex formulation.

Quote Request

Request a Quote for 4-Fluorophenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.